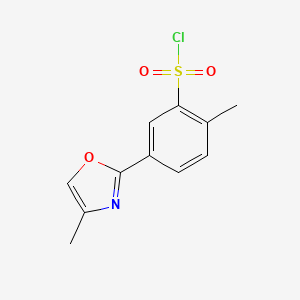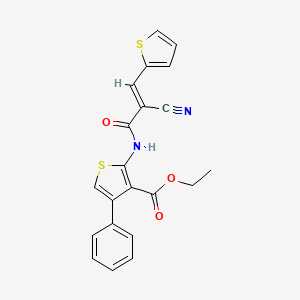![molecular formula C14H24N4O B2436566 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097868-76-1](/img/structure/B2436566.png)
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a tert-butyl group, a pyrazole ring, and a cyclohexyl group, which are linked through a urea moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation of the pyrazole ring using tert-butyl bromide in the presence of a base such as potassium carbonate.
Cyclohexyl Group Attachment: The cyclohexyl group can be attached to the pyrazole ring through a nucleophilic substitution reaction using cyclohexyl bromide.
Urea Formation: The final step involves the reaction of the substituted pyrazole with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring or the cyclohexyl group.
Reduction: Reduced forms of the urea moiety or the pyrazole ring.
Substitution: Substituted pyrazole or cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by binding to its ligand-binding domain. The exact molecular pathways involved depend on the specific biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea can be compared with other similar compounds, such as:
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)phenyl]urea: Similar structure but with a phenyl group instead of a cyclohexyl group.
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)butyl]urea: Similar structure but with a butyl group instead of a cyclohexyl group.
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)methyl]urea: Similar structure but with a methyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-14(2,3)17-13(19)16-11-5-7-12(8-6-11)18-10-4-9-15-18/h4,9-12H,5-8H2,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAOYBTTXYICIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CCC(CC1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2436483.png)

![N-[(4-methoxyphenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide](/img/structure/B2436488.png)
![1-(cyclopropanesulfonyl)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}azetidine-3-carboxamide](/img/structure/B2436490.png)
![3-methyl-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2436491.png)


![N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2436495.png)
![2-Methyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2436496.png)
![ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2436499.png)


![3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436502.png)
![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B2436503.png)
